PF-04634817
Overview
Description
PF-04634817 is a potent and orally active dual CCR2/CCR5 antagonist . It has comparable human and rodent CCR2 potency (rat IC50 =20.8 nM), and displays 10-20 fold less rodent CCR5 potency (rat IC50 =470 nM) . It is safe and well-tolerated and has the potential for the study of diabetic nephropathy .
Molecular Structure Analysis
The molecular formula of PF-04634817 is C25H36F3N5O3 . Its exact mass is 511.28 and its molecular weight is 511.590 . The IUPAC name of PF-04634817 is [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone .
Scientific Research Applications
Overview of Plasma Focus (PF) Research
Plasma focus (PF) devices have been extensively studied globally for their contributions to dense transient plasma research. The Chilean Nuclear Energy Commission has been a key contributor in this area, focusing on both the characterization of PF plasmas and the development of smaller devices capable of generating dense hot plasmas. These advancements have led to various applications, including non-destructive testing, substance detection, and pulsed radiation in biology and material sciences (Soto, 2005).
Current State of PF Research
Recent studies on PF research have highlighted new opportunities for PF in high-energy-density physics. Investigations on the dynamics of foam liners and tungsten wire arrays in PF discharge have proposed novel approaches to load formation using dust particles, enhancing MHD stability and providing a deeper understanding of PF systems (Krauz, 2006).
Intelligent Particle Filter in PF Systems
The implementation of intelligent particle filters in PF systems has been proposed to address the particle impoverishment problem often encountered in nonlinear and/or non-Gaussian systems. This modified approach, inspired by genetic algorithms, enhances particle diversity and has shown improved accuracy in state estimation, demonstrating its applicability in real-time fault detection (Yin & Zhu, 2015).
PF Oxy-fuel Combustion Research
PF oxy-fuel combustion, as a potential technology for CO2 capture from power plants, has been subject to extensive research. The use of CO2 or CO2-H2O vapor mixtures as diluents in oxy-fuel combustion has brought significant changes to combustion fundamentals. Computational Fluid Dynamics (CFD) modeling has played a crucial role in advancing this technology, focusing on key issues in combustion physics and chemistry under oxy-fuel conditions (Yin & Yan, 2016).
Miniaturization and Diagnostic Research in PF
There has been significant progress in miniaturizing PF devices and enhancing their diagnostics. These advancements facilitate the generation of dense hot plasmas with smaller input energy and device size. Additionally, the exploration of pulsed power applications, such as generating high pulsed magnetic fields and rock fragmentation, has been a recent focus of PF research (Soto et al., 2008).
Procedural Fidelity in Behavioral Research
The concept of procedural fidelity (PF) in research is crucial for implementing research plans as intended. Measuring PF involves identifying and defining important steps in research conditions, choosing measurement systems, training observers, and reporting data adequately. This approach helps in determining effective interventions for various conditions (Ledford & Gast, 2014).
properties
IUPAC Name |
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F3N5O3/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22/h9,14-20,31H,4-8,10-13H2,1-3H3/t16-,17+,18+,19+,20-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRWZBYTLVCCJJ-DKALBXGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-04634817 | |
CAS RN |
1228111-63-4 | |
Record name | PF-04634817 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228111634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04634817 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04634817 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M3FB9B9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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